molecular formula C22H26N4O6 B8180581 Thalidomide-piperazine-Boc

Thalidomide-piperazine-Boc

Cat. No.: B8180581
M. Wt: 442.5 g/mol
InChI Key: PMKVKOLFYHLKAP-UHFFFAOYSA-N
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Description

Thalidomide-piperazine-Boc is a compound that integrates a cereblon ligand, a piperazine linker, and a tert-butyloxycarbonyl (Boc) terminal protecting group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-piperazine-Boc typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Thalidomide-piperazine-Boc exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The molecular targets include transcription factors such as IKZF1 and IKZF3, which are involved in various cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-22(2,3)32-21(31)25-10-8-24(9-11-25)13-4-5-14-15(12-13)20(30)26(19(14)29)16-6-7-17(27)23-18(16)28/h4-5,12,16H,6-11H2,1-3H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKVKOLFYHLKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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